5-(2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide
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Overview
Description
3-(2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide typically involves multiple steps One common approach is the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ringThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the sulfonyl group can produce sulfides .
Scientific Research Applications
3-(2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a therapeutic agent due to its antimicrobial, anti-inflammatory, and anticancer properties.
Industry: It is used in the development of new materials with specific chemical and physical properties
Mechanism of Action
The mechanism of action of 3-(2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with cellular receptors and signaling pathways, modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazofurin: An antiviral agent with a similar pyrazole scaffold.
Encorafenib: A kinase inhibitor used in cancer therapy.
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) with a pyrazole core.
Uniqueness
What sets 3-(2-hydroxyphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-5-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C22H24N4O4S |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C22H24N4O4S/c1-15-6-4-5-13-26(15)31(29,30)17-11-9-16(10-12-17)23-22(28)20-14-19(24-25-20)18-7-2-3-8-21(18)27/h2-3,7-12,14-15,27H,4-6,13H2,1H3,(H,23,28)(H,24,25) |
InChI Key |
DBVWYIABAPUILM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=NN3)C4=CC=CC=C4O |
Origin of Product |
United States |
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